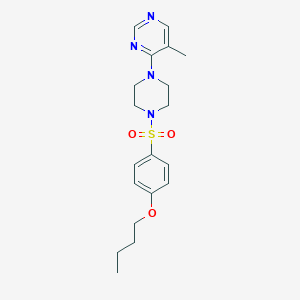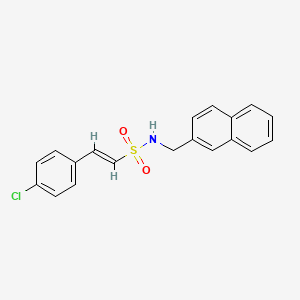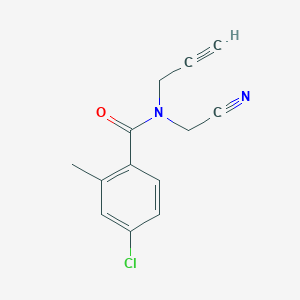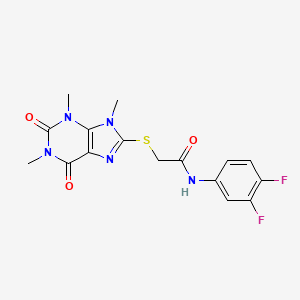
N-(3,4-difluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. This protein is involved in the regulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation :
- The synthesis of related compounds, including N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, has been reported. These compounds have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. They also exhibit less cytotoxicity, making them promising for further pharmacological evaluation (Siddiqui et al., 2014).
Vibrational Spectroscopic Studies :
- Studies have been conducted to characterize similar molecules, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using vibrational spectroscopy. These studies provide insights into the molecular structure, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, which are essential for understanding the chemical and physical properties of such compounds (Jenepha Mary et al., 2022).
Regioselective Difunctionalization Studies :
- Research on regioselective difunctionalization of 2,6-difluorophenols has been carried out. This process involves dearomatization to generate cyclohexadienone, followed by Michael addition of a nucleophile and liberation of HF for rearomatization. Such studies are crucial for the development of new synthetic routes for related compounds (Okamoto et al., 2020).
Anticancer Evaluation :
- Compounds like 4-arylsulfonyl-1,3-oxazoles, structurally related to the chemical , have been synthesized and evaluated for their anticancer activities. Such studies provide a foundation for understanding the potential anticancer properties of similar compounds (Zyabrev et al., 2022).
Glutaminase Inhibition Studies :
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and evaluated as glutaminase inhibitors, showcasing the potential therapeutic applications of such compounds in cancer treatment (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-21-13-12(14(25)23(3)16(26)22(13)2)20-15(21)27-7-11(24)19-8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRKSNRMQORPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

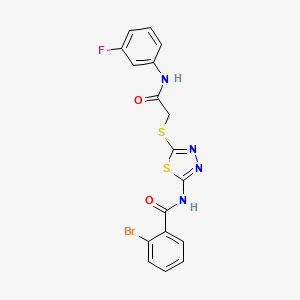
![9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride](/img/structure/B2795367.png)
![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2795370.png)
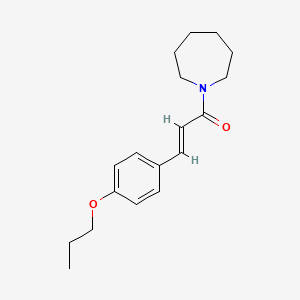
![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)

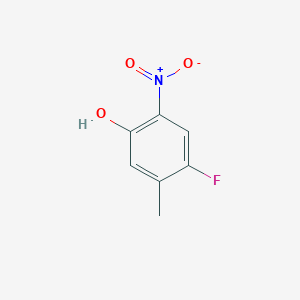
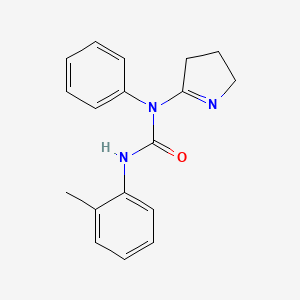
![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
